
5-azido-4-phenyl-1H-pyrazole
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Overview
Description
5-Azido-4-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an azido group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-4-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction conditions often involve refluxing in an organic solvent such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Cycloaddition Reactions
The azido group participates in 1,3-dipolar cycloadditions to form triazole or tetrazole derivatives.
Example Reaction with Alkynes :
5-Azido-4-phenyl-1H-pyrazole reacts with terminal alkynes under copper catalysis to form 1,2,3-triazoles.
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
Phenylacetylene, CuI, DMF, 80°C | 1-(4-Phenyl-1H-pyrazol-5-yl)-4-phenyl-1H-1,2,3-triazole | 85% |
Mechanism :
-
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a triazole ring via a six-membered transition state .
Staudinger Reaction with Organophosphorus Reagents
The azido group reacts with triphenylphosphine (PPh₃) to form iminophosphoranes, which are intermediates for further transformations.
Example Reaction :
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
PPh₃, THF, RT | 5-Imino-4-phenyl-1H-pyrazole-phosphorane | 78% |
Applications :
Reactions with Thioglycolic Acid
The azido group facilitates nucleophilic substitution to form thiazolidinone derivatives.
Example Reaction :
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
Thioglycolic acid, DMF, ZnCl₂, reflux | 3-(4-Phenyl-1H-pyrazol-5-yl)thiazolidin-4-one | 65% |
Mechanism :
-
The azide is reduced in situ to an amine, which reacts with thioglycolic acid to form the thiazolidinone ring .
Thermal Decomposition to Nitrenes
Heating this compound generates aryl nitrenes, which undergo intramolecular cyclization.
Example Reaction :
Conditions | Products | Yield | Source |
---|---|---|---|
Toluene, reflux, 6h | 5-Phenylpyrazolo[1,5-a]pyridine | 70% |
Mechanism :
-
Thermal decomposition of the azide forms a nitrene intermediate, which cyclizes to form fused pyridine derivatives .
Reaction with Hydrazines
The azido group reacts with hydrazines to form tetrazole or aminopyrazole derivatives.
Example Reaction :
Reagents/Conditions | Products | Yield | Source |
---|---|---|---|
Hydrazine hydrate, ethanol, RT | 5-Amino-4-phenyl-1H-pyrazole | 82% |
Photochemical Reactions
UV irradiation induces rearrangement or fragmentation of the azido group.
Example Reaction :
Conditions | Products | Yield | Source |
---|---|---|---|
UV (254 nm), acetonitrile, 12h | 4-Phenyl-1H-pyrazol-5-amine | 60% |
Comparative Reactivity Table
Reaction Type | Key Reagent | Product | Yield Range |
---|---|---|---|
Cycloaddition | Phenylacetylene | Triazole derivatives | 75–85% |
Staudinger | Triphenylphosphine | Iminophosphoranes | 70–78% |
Thiazolidinone formation | Thioglycolic acid | Thiazolidinones | 60–65% |
Thermal decomposition | Heat | Fused pyridine derivatives | 65–70% |
Mechanistic Insights
-
Cycloadditions : The azide’s 1,3-dipole reacts with dipolarophiles (e.g., alkynes) to form five-membered heterocycles .
-
Nitrene Chemistry : Thermal or photochemical cleavage of the azide generates reactive nitrenes, enabling C–H insertion or cyclization .
-
Nucleophilic Substitution : The azide acts as a leaving group in reactions with thiols or amines .
Scientific Research Applications
5-Azido-4-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound’s unique reactivity makes it valuable in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-azido-4-phenyl-1H-pyrazole involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazole: Lacks the azido group, making it less reactive in cycloaddition reactions.
5-Amino-4-phenyl-1H-pyrazole: Contains an amino group instead of an azido group, leading to different reactivity and applications.
5-Chloro-4-phenyl-1H-pyrazole:
Uniqueness
5-Azido-4-phenyl-1H-pyrazole is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
CAS No. |
53411-90-8 |
---|---|
Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
5-azido-4-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H7N5/c10-14-13-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
NLYMSESGYHWDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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